Methyl 12-methyltridecanoate

Description

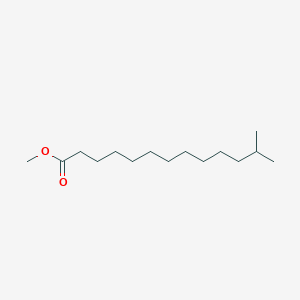

Structure

3D Structure

Properties

IUPAC Name |

methyl 12-methyltridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17-3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLESKWMKPOBWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199288 | |

| Record name | Methyl 12-methyltridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-58-8 | |

| Record name | Methyl 12-methyltridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 12-methyltridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-methyltridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 12-METHYLTRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B508508OUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 12-methyltridecanoate (CAS 5129-58-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltridecanoate, also known by its synonym Methyl isomyristate, is a branched-chain fatty acid methyl ester (FAME). Its unique structure, with a methyl group at the iso-position, imparts distinct physical and biological properties compared to its straight-chain counterparts. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural occurrence, and known biological roles, with a focus on information relevant to research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 5129-58-8 | [1][2][3] |

| Molecular Formula | C₁₅H₃₀O₂ | [1][3] |

| Molecular Weight | 242.4 g/mol | [1][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 281.3 °C at 760 mmHg | [4] |

| Density | 0.865 g/cm³ | [4] |

| Refractive Index | 1.436 | [4] |

| Solubility | Soluble in ethanol and chloroform. | [5] |

| InChI Key | FLESKWMKPOBWDE-UHFFFAOYSA-N | [1][3][6] |

| Synonyms | Methyl isomyristate, 12-Methyltridecanoic acid methyl ester | [1][3] |

Natural Occurrence

This compound is found in various natural sources, highlighting its role in the biosphere. Its presence is notable in:

-

Ruminant Fats: It has been identified in beef and mutton tallow.[7]

-

Marine Oils: Cod liver oil is a known source of this branched-chain fatty acid ester.[7]

-

Dairy Products: It is one of the common odd and branched-chain fatty acids found in the milk of cows.[8]

-

Bacteria: Iso-fatty acids like this compound are significant components of bacterial cell membranes. Their presence and composition can be used as a taxonomic marker for certain bacterial species.[8]

-

Waxy Materials: It is found in substances like lanolin.[8]

Biological Significance and Potential Applications

While specific research on the biological activities of pure this compound is limited, the broader class of iso-branched-chain fatty acids has well-documented roles, suggesting potential areas of investigation for this specific molecule.

Role in Bacterial Membranes

Branched-chain fatty acids are crucial for maintaining the fluidity and integrity of bacterial cell membranes.[8] They play a vital role in how bacteria adapt to environmental stressors such as changes in temperature and toxicity.[8] This suggests that targeting the synthesis or incorporation of this compound and other branched-chain fatty acids could be a novel strategy for antimicrobial drug development.

Enzyme Activation and Protein Modification

Iso-fatty acids have been identified as activators for various enzymes and can be utilized as protein modifiers.[8] This opens up avenues for investigating the specific interactions of this compound with cellular proteins and its potential to modulate enzymatic activity in various pathways.

Experimental Protocols

Synthesis of this compound

General Protocol for Esterification:

-

Starting Material: 12-methyltridecanoic acid.

-

Reagents: Anhydrous methanol (in excess) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Procedure: a. Dissolve 12-methyltridecanoic acid in anhydrous methanol. b. Slowly add the acid catalyst to the solution while stirring. c. Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). e. Extract the this compound with a nonpolar solvent (e.g., hexane or diethyl ether). f. Wash the organic layer with water and then with brine. g. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). h. Remove the solvent under reduced pressure to obtain the crude product. i. Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound. The following provides a general protocol for the analysis of FAMEs.

Sample Preparation:

-

Lipid Extraction: For biological samples, lipids are first extracted using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Transesterification: The extracted lipids are then transesterified to convert fatty acids into their corresponding methyl esters. A common method involves heating the lipid extract with a reagent such as 1% sulfuric acid in methanol or boron trifluoride in methanol.

-

Extraction of FAMEs: The resulting FAMEs are extracted with a nonpolar solvent like hexane.

-

Sample Concentration: The hexane extract is concentrated under a stream of nitrogen before GC-MS analysis.

GC-MS Parameters (General):

-

Column: A polar capillary column (e.g., a wax-type or a cyano-substituted column) is typically used for the separation of FAMEs.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection Mode: Split or splitless injection depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is programmed to elute FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for targeted quantification to enhance sensitivity.

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with library data (e.g., NIST). The mass spectrum of this compound shows characteristic fragment ions that aid in its identification.[1][6]

Future Directions and Research Opportunities

The study of this compound presents several exciting research opportunities:

-

Elucidation of Specific Biological Functions: There is a clear need for studies to move beyond the general properties of branched-chain fatty acids and to investigate the specific biological roles of this compound. This could involve cell-based assays to screen for its effects on various cellular processes, including signaling pathways, gene expression, and inflammatory responses.

-

Antimicrobial Drug Development: Given the importance of branched-chain fatty acids in bacterial membranes, this compound and its analogs could be explored as potential antimicrobial agents or as adjuvants to existing antibiotics.

-

Metabolic Studies: Investigating the metabolism of this compound in mammalian systems could reveal its potential roles in health and disease.

-

Development of Novel Therapeutics: As our understanding of its biological functions grows, there may be opportunities to develop therapeutics based on the structure of this compound for a range of conditions.

Conclusion

This compound is a naturally occurring branched-chain fatty acid methyl ester with distinct physicochemical properties. While its specific biological functions are still largely unexplored, the known roles of the broader class of iso-fatty acids suggest that it may have important functions in biological systems, particularly in bacteria. This technical guide provides a foundation of current knowledge on this compound and highlights the need for further research to unlock its full potential in various scientific and therapeutic applications. The detailed experimental frameworks provided herein should serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

- 1. This compound | C15H30O2 | CID 21204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of fatty acid methyl ester from palm oil (Elaeis guineensis) with Ky(MgCa)2xO3 as heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]

- 6. Tridecanoic acid, 12-methyl-, methyl ester [webbook.nist.gov]

- 7. Organic Syntheses Procedure [ftp.orgsyn.org]

- 8. This compound - Matreya [bioscience.co.uk]

Natural Sources of Methyl 12-methyltridecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-methyltridecanoate, an iso-branched chain fatty acid methyl ester, is of increasing interest in various research fields. While its direct natural occurrence in significant quantities is limited, its parent fatty acid, 12-methyltridecanoic acid, is found in a range of biological systems. This technical guide provides a comprehensive overview of the natural sources of 12-methyltridecanoic acid, quantitative data from various studies, detailed experimental protocols for its extraction and analysis, and a workflow for its identification. It is important to note that this compound is most commonly the result of the analytical derivatization (transesterification) of the naturally occurring 12-methyltridecanoic acid or its complex lipid forms.

Introduction to 12-Methyltridecanoic Acid

12-Methyltridecanoic acid is a saturated branched-chain fatty acid. Branched-chain fatty acids are known to play a crucial role in regulating the fluidity of cell membranes, particularly in bacteria, by lowering the phase transition temperature compared to their straight-chain counterparts.[1] They are also found in ruminant milk and tissues, as well as in some marine organisms and plant waxes.[1] The presence and profile of branched-chain fatty acids can serve as a chemotaxonomic marker in bacteria.[1]

Natural Sources and Quantitative Data of 12-Methyltridecanoic Acid

The following tables summarize the quantitative data for 12-methyltridecanoic acid found in various natural sources. It is important to reiterate that these studies typically analyze the fatty acid methyl esters (FAMEs) after a derivatization step.

Table 1: Occurrence of 12-Methyltridecanoic Acid in Bacteria

| Bacterial Strain | Source/Context | Concentration/Relative Abundance | Reference |

| Aureispira marina | Marine Bacterium | Identified as a degradation product of 2-hydroxy-15-methyl-hexadecenoic acid. Specific concentration not provided. | [2] |

| Rumen Bacteria | Bovine Rumen | Precursor to 12-methyltridecanal, a beef flavor component. Quantitative data for the acid is not specified. | [3] |

Table 2: Occurrence of 12-Methyltridecanoic Acid in Ruminants

| Source | Animal | Concentration/Relative Abundance | Reference |

| Milk Fat | Dairy Cows | Branched-chain fatty acids are common, but specific data for 12-methyltridecanoic acid is not detailed in the provided search results. | [1][4] |

| Beef Lipids | Bovine Muscle | Precursor to 12-methyltridecanal. Found at levels of 50-150 µg/g of lipid (as the aldehyde). | [3] |

Table 3: Occurrence of 12-Methyltridecanoic Acid in Other Sources

| Source | Organism/Material | Concentration/Relative Abundance | Reference |

| Plant Leaf Wax | General | Can contain significant amounts of iso-fatty acids, though specific data for 12-methyltridecanoic acid is not provided. | [1] |

| Lanolin | Sheep Wool | Contains an unusually high amount of iso-fatty acids. | [1] |

Experimental Protocols

The analysis of 12-methyltridecanoic acid from natural sources typically involves the extraction of total lipids, followed by transesterification to produce fatty acid methyl esters (FAMEs), which are then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Bacterial Cells (Adapted from Lennen et al., 2013)

This protocol describes the extraction of total fatty acids from a bacterial culture.

Materials:

-

Bacterial cell culture

-

Chloroform

-

Methanol

-

Anhydrous 1.25 M HCl in methanol

-

Hexane

-

Deionized water

-

Glacial acetic acid

-

Internal standard (e.g., pentadecanoic acid)

-

Glass centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

-

Harvest bacterial cells from the culture by centrifugation.

-

To the cell pellet, add a known amount of internal standard.

-

Add chloroform and methanol (typically in a 1:2 v/v ratio) to the cell pellet to extract the lipids. Vortex thoroughly.

-

Add chloroform and water to create a two-phase system and centrifuge to separate the layers.

-

Collect the lower organic layer containing the lipids into a clean glass tube.

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried lipid extract, add anhydrous 1.25 M HCl in methanol.

-

Heat the sealed tube at 80°C for 1 hour to achieve transesterification.

-

Cool the tube to room temperature and add hexane and deionized water. Vortex and centrifuge.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

A gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar wax column or a 5% phenyl-methylpolysiloxane column).

-

A mass spectrometer detector.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 4°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

Mass Spectrometry:

-

Operated in electron ionization (EI) mode.

-

Scan range: m/z 50-550.

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum.

Visualizations

Analytical Workflow for the Identification of 12-Methyltridecanoic Acid

Caption: Workflow for the analysis of 12-methyltridecanoic acid.

Conclusion

While this compound is not commonly found in its free ester form in nature, its parent acid, 12-methyltridecanoic acid, is a component of lipids in various organisms, particularly bacteria and ruminants. The analysis of this branched-chain fatty acid relies on well-established lipid extraction and derivatization techniques to form the corresponding fatty acid methyl ester for GC-MS analysis. This guide provides the foundational knowledge for researchers to explore the presence and significance of 12-methyltridecanoic acid in their field of study.

References

Unveiling the Biological Landscape of Methyl 12-methyltridecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of 12-methyltridecanoic acid (12-MTA) . Direct research on the biological effects of its methyl ester, Methyl 12-methyltridecanoate , is limited. This guide primarily focuses on the established activities of the parent fatty acid, 12-MTA, providing a foundational understanding that may inform research into its methyl ester derivative. Methyl esters of fatty acids are commonly synthesized for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), due to their increased volatility and stability.

Executive Summary

This technical guide provides a comprehensive overview of the known biological activities of 12-methyltridecanoic acid (12-MTA), the parent compound of this compound. The primary biological effects of 12-MTA identified in the literature are its anti-angiogenic, anti-proliferative, and anti-bacterial properties. This document summarizes the quantitative data, details the experimental methodologies used to adduce these findings, and visualizes the key signaling pathways and experimental workflows. This information serves as a critical resource for researchers investigating the therapeutic potential of this branched-chain fatty acid and its derivatives.

Biological Activities of 12-Methyltridecanoic Acid (12-MTA)

Anti-Angiogenic Activity

12-MTA has demonstrated significant anti-angiogenic properties in preclinical models. Topical application of 12-MTA has been shown to be effective in reducing corneal neovascularization in mouse models of both alkali-induced injury and Pseudomonas aeruginosa infection.[1] The primary effect observed was a reduction in the linear incursion of new blood vessels into the central cornea.[1] Notably, in the alkali injury model, 12-MTA treatment resulted in a five-fold lower level of polymorphonuclear (PMN) leukocyte infiltration compared to dexamethasone treatment, without the side effect of persistent epithelial defects.[1]

Anti-Proliferative and Pro-Apoptotic Activity

12-MTA exhibits inhibitory effects on the proliferation of various cancer cell lines.[2] This anti-proliferative effect is mediated through the induction of apoptosis, with evidence showing activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2]

Anti-Bacterial Activity

In the context of bacterial pathogenesis, 12-MTA has been shown to repress the extracellular production of surfactants, such as rhamnolipids and their precursors, in Pseudomonas aeruginosa. These surfactants are crucial for the swarming motility of the bacterium, a form of coordinated movement that contributes to its virulence.

Quantitative Data

The anti-proliferative efficacy of 12-methyltetradecanoic acid (12-MTA) has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC3 | Prostate Cancer | 17.99 - 35.44 |

| Various others | Not specified in abstract | 17.99 - 35.44 |

| Data sourced from a study by Liu, et al. (2003).[2] |

Key Signaling Pathways

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Branched-Chain Fatty Acid Methyl Esters in Microbiology

This guide provides a comprehensive overview of branched-chain fatty acid methyl esters (BCFAMEs), covering their structure, biosynthesis, function, and analytical methodologies. It is designed to serve as a technical resource for professionals in microbiology, biochemistry, and pharmaceutical development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many bacteria, particularly Gram-positive species.[1][2] These fatty acids are characterized by one or more methyl branches along their carbon chain.[3] The most common forms are the iso and anteiso series, which have a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon atom, respectively.[1][4] The analysis of these fatty acids, typically as their methyl ester derivatives (FAMEs), is a cornerstone of microbial identification, taxonomy, and physiological studies.[2][5] The unique fatty acid profiles of different bacterial species serve as valuable chemotaxonomic markers.[6][7]

Structure and Types of BCFAs

BCFAs are aliphatic carboxylic acids with a methyl branch. Their structure plays a crucial role in determining the physical properties of bacterial membranes.

-

Iso-Fatty Acids: These have a methyl group located on the second-to-last carbon from the methyl end of the fatty acid chain. For example, 14-methyl-pentadecanoic acid (isopalmitic acid).[4]

-

Anteiso-Fatty Acids: These possess a methyl group on the third-to-last carbon from the methyl end. An example is 13-methyl-pentadecanoic acid.[4]

The presence and relative abundance of these BCFAs influence membrane fluidity, which is critical for bacterial adaptation to different environmental conditions, such as temperature changes.[8]

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of BCFAs in bacteria is a well-characterized process that differs from the synthesis of straight-chain fatty acids primarily in its initial priming step.[1] The biosynthesis utilizes a unique enzymatic system, the branched-chain fatty acid synthetase.[3]

The process begins with branched-chain α-keto acids, which are derived from the metabolism of the branched-chain amino acids: valine, leucine, and isoleucine.[9][10] These α-keto acids are decarboxylated to form the corresponding branched, short-chain acyl-CoA primers.[10]

-

α-Ketoisovalerate (from valine) is a precursor for iso-even-numbered fatty acids.

-

α-Ketoisocaproate (from leucine) is a precursor for iso-odd-numbered fatty acids.

-

α-Keto-β-methylvalerate (from isoleucine) is a precursor for anteiso-odd-numbered fatty acids.

These primers are then elongated by the fatty acid synthase (FAS) II system through the sequential addition of two-carbon units from malonyl-CoA.[8][11] A key enzyme in this process is a branched-chain α-keto acid decarboxylase, which is essential for producing the primers for synthesis.[9][10]

Caption: Biosynthesis pathway of branched-chain fatty acids in bacteria.

Function of BCFAs in Microbial Membranes

BCFAs are integral components of the phospholipids that make up the bacterial cell membrane.[12][13] Their branched structure prevents the acyl chains from packing as tightly as straight-chain fatty acids. This steric hindrance lowers the melting point of the membrane lipids, thereby increasing membrane fluidity.

This ability to modulate membrane fluidity is a key adaptive mechanism for bacteria, allowing them to maintain membrane function across a range of temperatures. For example, bacteria often increase the proportion of anteiso fatty acids at lower growth temperatures to maintain membrane fluidity. The regulation of membrane composition is crucial for processes such as nutrient transport, energy generation, and environmental sensing.[14]

BCFAMEs as Taxonomic and Forensic Markers

The composition of cellular fatty acids is genetically determined and generally stable for a given bacterial species under standardized growth conditions.[7] This has led to the widespread use of FAME analysis, particularly by gas chromatography (GC), for bacterial identification. Commercial systems, such as the Sherlock Microbial Identification System, utilize extensive libraries of FAME profiles to rapidly identify unknown bacteria.[2][15]

Furthermore, the fatty acid profile can be influenced by the growth medium.[7] For instance, the availability of different amino acid precursors can alter the relative ratios of iso and anteiso fatty acids in Bacillus species.[7] This characteristic has potential applications in forensic microbiology, where the FAME profile could provide clues about the cultivation methods used for a particular microorganism.[7]

Experimental Protocols for BCFAME Analysis

The standard method for analyzing bacterial fatty acids involves the conversion of the fatty acids into their more volatile methyl esters (FAMEs), followed by separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology

1. Bacterial Culture and Harvesting:

-

Grow the bacterial strain of interest on a standardized medium (e.g., Tryptic Soy Agar) at a specific temperature and for a fixed duration to ensure reproducible fatty acid profiles.

-

Harvest a loopful of bacterial cells from a quadrant of heavy, pure growth.

2. Saponification:

-

Place the harvested cells in a clean glass tube.

-

Add 1.0 mL of Reagent 1 (a solution of sodium hydroxide in methanol and water).

-

Seal the tube tightly and vortex thoroughly.

-

Heat the tube in a boiling water bath for 30 minutes to saponify the cellular lipids (hydrolyze the lipids into free fatty acids and glycerol).

-

Cool the tube to room temperature.

3. Methylation (Esterification):

-

Add 2.0 mL of Reagent 2 (a solution of hydrochloric acid in methanol).

-

Seal the tube and vortex.

-

Heat the tube in an 80°C water bath for 10 minutes. This step methylates the free fatty acids to form FAMEs.

-

Cool the tube rapidly in cold water.

4. Extraction:

-

Add 1.25 mL of Reagent 3 (a mixture of hexane and methyl tert-butyl ether).

-

Tumble the tube gently for 10 minutes to extract the FAMEs into the organic phase.

-

Allow the phases to separate. The top organic phase contains the FAMEs.

5. Sample Cleanup (Base Wash):

-

Transfer the top organic phase to a new tube.

-

Add 3.0 mL of Reagent 4 (a dilute aqueous solution of sodium hydroxide).

-

Tumble the tube for 5 minutes to wash the extract and remove any residual reagents.

-

Centrifuge briefly to separate the phases.

-

Transfer a portion of the top organic phase containing the purified FAMEs to a GC vial for analysis.

6. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS or Rxi-17Sil MS) is typically used.[16][17]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Splitless injection of 1-2 µL of the FAME extract.

-

Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.[17]

-

Detection: The mass spectrometer scans a mass range (e.g., m/z 40-430) to detect the eluting compounds.[17]

-

Identification: FAMEs are identified by comparing their retention times and mass spectra to known standards and library databases.

Caption: Experimental workflow for bacterial FAME analysis.

Quantitative Data Presentation

The relative abundance of different fatty acids is a key feature of a bacterial FAME profile. The table below summarizes the major branched-chain fatty acid composition for several Bacillus species, illustrating the utility of these profiles for differentiation.

| Fatty Acid | Bacillus subtilis (%) | Bacillus cereus (%) | Bacillus anthracis (%) |

| iso-C14:0 | 2.5 | 5.1 | 4.8 |

| iso-C15:0 | 28.1 | 30.2 | 29.5 |

| anteiso-C15:0 | 45.3 | 12.8 | 13.1 |

| iso-C16:0 | 5.2 | 6.9 | 6.5 |

| iso-C17:0 | 4.1 | 11.5 | 11.8 |

| anteiso-C17:0 | 10.8 | 9.7 | 10.2 |

| Ratio (iso-C15:0 / anteiso-C15:0) | 0.62 | 2.36 | 2.25 |

Data are representative and compiled from typical profiles. Actual percentages can vary with growth conditions.

This table clearly shows that while the same BCFAs are present, their relative proportions, such as the ratio of iso-C15:0 to anteiso-C15:0, can differ significantly between species, providing a robust basis for classification.

Applications in Drug Development

The unique composition of bacterial membranes, particularly the high prevalence of BCFAs in certain pathogens, presents an attractive target for novel antimicrobial agents.[18] Cationic antimicrobial peptides and other membrane-active antibiotics can selectively interact with and disrupt bacterial membranes that are rich in branched-chain lipids.[18][19] Understanding the specific lipid composition of a target pathogen's membrane can aid in the rational design of drugs that selectively disrupt membrane integrity, leading to bacterial cell death.[18]

Conclusion

Branched-chain fatty acid methyl esters are invaluable molecules in the field of microbiology. Their analysis provides a powerful tool for bacterial identification and classification. The biosynthesis and function of BCFAs are intrinsically linked to bacterial physiology and adaptation, particularly in the maintenance of cell membrane fluidity. The detailed methodologies for their analysis are well-established, offering robust and reproducible results. For professionals in research and drug development, a thorough understanding of BCFAMEs offers insights into bacterial taxonomy, physiology, and novel therapeutic targets.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. microbenotes.com [microbenotes.com]

- 4. Branched FA | Cyberlipid [cyberlipid.gerli.com]

- 5. Classification of bacteria by simultaneous methylation-solid phase microextraction and gas chromatography/mass spectrometry analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.tudelft.nl [repository.tudelft.nl]

- 7. Use of Fatty Acid Methyl Ester Profiles for Discrimination of Bacillus cereus T-Strain Spores Grown on Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mmbr.asm.org [mmbr.asm.org]

- 9. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 12. Bacteria - Wikipedia [en.wikipedia.org]

- 13. Structure - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. gcms.labrulez.com [gcms.labrulez.com]

- 16. restek.com [restek.com]

- 17. agilent.com [agilent.com]

- 18. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of membranes in the activities of antimicrobial cationic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Iso-Fatty Acids in Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Branched-chain fatty acids (BCFAs), particularly iso- and anteiso-fatty acids, are integral components of the cell membranes of many bacterial species. Unlike the straight-chain fatty acids that predominate in eukaryotes, these terminally branched lipids play a crucial role in maintaining membrane fluidity and integrity, especially in response to environmental stressors such as temperature fluctuations. This technical guide provides an in-depth exploration of the biosynthesis, function, and regulation of iso-fatty acids in bacterial membranes. It includes a summary of quantitative data on their abundance, detailed experimental protocols for their analysis, and visualizations of key metabolic and experimental workflows. Understanding the unique aspects of bacterial membrane composition, particularly the role of iso-fatty acids, offers potential avenues for the development of novel antimicrobial strategies.

Introduction: The Unique Architecture of Bacterial Membranes

The bacterial cell membrane is a dynamic and essential barrier that governs the passage of nutrients and waste, senses environmental signals, and anchors proteins involved in crucial cellular processes. A key feature that distinguishes many bacteria from eukaryotes is the high proportion of branched-chain fatty acids (BCFAs) within their membrane phospholipids.[1][2] These fall into two main categories: iso-fatty acids, with a methyl branch on the penultimate carbon atom, and anteiso-fatty acids, with a methyl branch on the antepenultimate carbon.[3] This structural difference has profound implications for the physicochemical properties of the membrane.

The presence and relative abundance of iso- and anteiso-fatty acids are critical for maintaining optimal membrane fluidity, a state that is essential for the function of membrane-embedded proteins and for overall cellular viability.[4][5] Bacteria actively modulate the composition of their membrane fatty acids in response to environmental cues, a process known as homeoviscous adaptation. This guide focuses specifically on the role and significance of iso-fatty acids in this adaptive process.

Biosynthesis of Iso-Fatty Acids

The synthesis of iso-fatty acids diverges from that of straight-chain fatty acids at the initial priming step. The biosynthesis is a type II fatty acid synthesis (FASII) pathway, which involves a series of discrete enzymes.

The key steps in iso-fatty acid biosynthesis are:

-

Primer Synthesis: The process begins with the synthesis of short-chain branched acyl-CoA primers. For iso-fatty acids, these primers are typically isobutyryl-CoA (derived from valine) and isovaleryl-CoA (derived from leucine).

-

Initiation: The β-ketoacyl-acyl carrier protein (ACP) synthase III, also known as FabH, catalyzes the initial condensation reaction. Unlike its counterpart in organisms that primarily synthesize straight-chain fatty acids, the FabH in bacteria with high BCFAs content shows a preference for these branched-chain acyl-CoA primers over acetyl-CoA.[6]

-

Elongation: The initial primer is then elongated by the iterative addition of two-carbon units from malonyl-ACP. This elongation cycle involves a series of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction, carried out by the enzymes FabF/B, FabG, FabZ/A, and FabI, respectively.

-

Termination: The elongation process continues until a fatty acid of the appropriate chain length, typically C14 to C18, is synthesized. The final product is a mature iso-acyl-ACP.

This biosynthetic pathway is a potential target for novel antimicrobial agents, as its components are distinct from the type I fatty acid synthase (FASI) system found in mammals.

Functional Role of Iso-Fatty Acids in Membrane Fluidity

The methyl branch at the terminus of iso-fatty acids disrupts the ordered packing of the acyl chains in the phospholipid bilayer. This steric hindrance lowers the melting temperature of the membrane, thereby increasing its fluidity.[5] While both iso- and anteiso-fatty acids increase membrane fluidity compared to their straight-chain counterparts, anteiso-fatty acids have a more pronounced effect due to the placement of the methyl group closer to the center of the acyl chain.

Bacteria exploit the differential effects of iso- and anteiso-fatty acids to fine-tune their membrane fluidity in response to temperature changes. At lower temperatures, many bacteria increase the proportion of anteiso-fatty acids to counteract the rigidifying effect of the cold.[3][7] Conversely, at higher temperatures, the proportion of iso-fatty acids may increase to maintain membrane stability.

Quantitative Analysis of Iso-Fatty Acid Composition

The relative abundance of iso-fatty acids in bacterial membranes can vary significantly between species and in response to environmental conditions. The following tables summarize quantitative data from studies on several key bacterial species.

Table 1: Fatty Acid Composition of Bacillus subtilis at Different Temperatures

| Fatty Acid | 37°C (%) | 15°C (%) | Reference |

| iso-C15:0 | 25.1 | 15.0 | [3] |

| anteiso-C15:0 | 38.4 | 67.0 | [3] |

| iso-C17:0 | 12.3 | 4.5 | [3] |

| anteiso-C17:0 | 10.2 | 11.5 | [3] |

| Total iso | 37.4 | 19.5 | |

| Total anteiso | 48.6 | 78.5 |

Table 2: Fatty Acid Composition of Listeria monocytogenes in Response to Cold Stress

| Fatty Acid | 37°C (%) | 6°C (%) | Reference |

| iso-C15:0 | 13.5 | 3.2 | [8] |

| anteiso-C15:0 | 45.2 | 68.9 | [8] |

| iso-C17:0 | 3.1 | 0.8 | [8] |

| anteiso-C17:0 | 38.2 | 27.1 | [8] |

| Total iso | 16.6 | 4.0 | |

| Total anteiso | 83.4 | 96.0 |

Table 3: Fatty Acid Composition of Staphylococcus aureus in Different Growth Media

| Fatty Acid | Tryptic Soy Broth (TSB) (%) | Mueller-Hinton Broth (MHB) (%) | Reference |

| iso-C15:0 | 10.2 | 15.8 | [9] |

| anteiso-C15:0 | 29.3 | 59.8 | [9] |

| Straight-chain C18:0 | 19.1 | 4.2 | [9] |

| Straight-chain C20:0 | 18.6 | 1.9 | [9] |

| Total BCFAs | 51.7 | 80.9 | |

| Total SCFAs | 48.3 | 19.1 |

Experimental Protocols: Fatty Acid Methyl Ester (FAME) Analysis

The standard method for analyzing the fatty acid composition of bacterial membranes is gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). This involves the extraction of lipids, saponification to release the fatty acids, and derivatization to their more volatile methyl esters.

Detailed Methodology for FAME Analysis:

A. Reagents:

-

Saponification Reagent (Reagent 1): 45 g NaOH, 150 ml methanol, 150 ml deionized water.[10]

-

Methylation Reagent (Reagent 2): 325 ml 6.0 N HCl, 275 ml methanol.[10]

-

Extraction Solvent (Reagent 3): 200 ml hexane, 200 ml methyl tert-butyl ether.[10]

-

Base Wash Solution (Reagent 4): 10.8 g NaOH in 900 ml deionized water.[10]

-

Internal Standard (e.g., heptadecanoic acid, C17:0).

B. Procedure:

-

Cell Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate or pellet from a liquid culture by centrifugation.

-

Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Seal the tube and heat in a boiling water bath for 30 minutes, with vigorous vortexing at 5 and 30 minutes.[10]

-

Methylation: Cool the tube and add 2.0 ml of Reagent 2. Seal and heat at 80°C for 10 minutes.[10]

-

Extraction: Cool the tube and add 1.25 ml of Reagent 3. Mix by gentle inversion for 10 minutes. Allow the phases to separate and transfer the upper organic phase to a clean tube.[10]

-

Base Wash: Add 3.0 ml of Reagent 4 to the organic phase. Mix by gentle inversion for 5 minutes.[10]

-

Sample Preparation for GC-MS: Transfer the upper organic phase to a GC vial for analysis.

C. GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., HP-5ms) is typically used.

-

Injection: 1 µl of the FAME extract is injected.

-

Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 250°C.[11]

-

Detection: A mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.

Implications for Drug Development

The unique features of the bacterial FASII pathway, particularly the substrate specificity of FabH for branched-chain primers, present an attractive target for the development of novel antibiotics. Inhibitors that specifically target bacterial FabH would be expected to have minimal off-target effects on the mammalian FASI system. Furthermore, disrupting the ability of bacteria to modulate their membrane fluidity by altering their iso- and anteiso-fatty acid composition could render them more susceptible to other environmental stresses and to the host immune system. This could be a promising strategy for the development of new antimicrobial therapies that are less prone to the development of resistance.

Conclusion

Iso-fatty acids are not merely passive structural components of bacterial membranes; they are key players in the adaptation and survival of many bacterial species. Their synthesis and incorporation into membrane phospholipids are tightly regulated processes that allow bacteria to maintain optimal membrane fluidity in the face of changing environmental conditions. A thorough understanding of the biosynthesis and function of iso-fatty acids, facilitated by robust analytical techniques such as FAME-GC-MS, is essential for both fundamental microbiology research and for the development of the next generation of antimicrobial drugs.

References

- 1. Fame analysis techniques | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]

- 5. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Listeria monocytogenes Pathogenesis: The Role of Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exogenous fatty acids affect membrane properties and cold adaptation of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

12-Methyltridecanoic Acid in Ruminants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-methyltridecanoic acid, also known as iso-C14:0, is a saturated branched-chain fatty acid (BCFA) found in the milk and tissues of ruminant animals. Unlike straight-chain fatty acids, BCFAs have a methyl group on the iso or anteiso position of the fatty acid chain. The primary source of these fatty acids in ruminants is the de novo synthesis by rumen microorganisms.[1] These bacteria utilize branched-chain amino acids such as valine, leucine, and isoleucine as precursors.[2] This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and potential physiological significance of 12-methyltridecanoic acid in ruminants.

Data Presentation: Quantitative Occurrence

The concentration of 12-methyltridecanoic acid varies among different ruminant species and tissues. The following tables summarize the available quantitative data.

| Ruminant | Product | Concentration of 12-Methyltridecanoic Acid (iso-C14:0) ( g/100g of total fatty acids) | Reference |

| Cow | Milk | 0.14 | [2] |

| Sheep | Milk | 0.14 | [2] |

| Goat | Milk | Not explicitly quantified, but present | [3] |

| Ruminant | Tissue | Concentration of 12-Methyltridecanoic Acid (iso-C14:0) ( g/100g of total fatty acids) | Reference |

| Beef | Intramuscular Fat | Present, but not individually quantified | [4] |

| Mutton | Fat | Found in mutton tallow | [5] |

Biosynthesis of 12-Methyltridecanoic Acid in Ruminants

The synthesis of 12-methyltridecanoic acid in ruminants is intrinsically linked to the metabolic activity of the rumen microbiota. Rumen bacteria possess the enzymatic machinery to synthesize branched-chain fatty acids using branched-chain amino acids as starter units.

The process begins with the conversion of the branched-chain amino acid valine into isobutyryl-CoA. This molecule then serves as a primer for the fatty acid synthase (FAS) complex of rumen bacteria. The carbon chain is subsequently elongated through the sequential addition of two-carbon units from malonyl-CoA. After five elongation cycles, the resulting 14-carbon branched-chain acyl-ACP is hydrolyzed by a thioesterase to release 12-methyltridecanoic acid. This fatty acid is then available for absorption by the ruminant host and subsequent incorporation into milk and tissue lipids.

Experimental Protocols

The analysis of 12-methyltridecanoic acid in ruminant-derived samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

Key Experiment: Quantification of 12-Methyltridecanoic Acid in Milk Fat

Objective: To determine the concentration of 12-methyltridecanoic acid in a ruminant milk sample.

Methodology:

-

Lipid Extraction:

-

A known volume of milk is subjected to lipid extraction using a modified Folch method.

-

Briefly, a 2:1 (v/v) mixture of chloroform and methanol is added to the milk sample.

-

The mixture is homogenized and then centrifuged to separate the lipid-containing chloroform layer from the aqueous and proteinaceous layers.

-

The chloroform layer is collected, and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

The extracted lipids are transesterified to form FAMEs.

-

A common method involves the addition of a solution of sodium methoxide in methanol to the lipid extract, followed by heating.

-

The reaction is quenched by the addition of an acid, and the FAMEs are extracted with hexane.

-

The hexane layer is collected and dried over anhydrous sodium sulfate.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The prepared FAMEs are analyzed using a gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., CP-Sil 88 or SLB-IL111) is used for the separation of FAMEs.

-

Oven Program: A temperature gradient is employed to ensure the separation of a wide range of fatty acids. For example, an initial temperature of 100°C is held for a few minutes, followed by a ramp to 240°C.

-

Injection: A small volume of the FAME sample is injected in split mode.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.

-

Identification: 12-methyltridecanoic acid methyl ester is identified by its characteristic retention time and mass spectrum, confirmed by comparison with an authentic standard.

-

Quantification: The concentration of 12-methyltridecanoic acid is determined by comparing the peak area of its methyl ester with that of an internal standard (e.g., a fatty acid not naturally present in the sample, such as C13:0 or C17:0) of a known concentration.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the Fatty Acid Profile of Milk in Different Sheep Breeds: Evaluation by Multivariate Factorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in milk fat globule physical properties and milk fatty acid composition throughout the lactation cycle of Laoshan goat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [t-stor.teagasc.ie]

- 5. glpbio.com [glpbio.com]

Methyl 12-methyltridecanoate molecular weight and formula

An In-Depth Technical Guide on Methyl 12-methyltridecanoate

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide provides core data on this compound, a branched-chain fatty acid methyl ester.

Physicochemical Data Summary

The essential molecular details of this compound are presented below, offering a clear and accessible summary for laboratory and research applications.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₃₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 242.40 g/mol | [1][6] |

| Alternate Molecular Weight | 242.4 g/mol | [2][3][4][5] |

| Synonyms | Methyl isomyristate | [1][2][4] |

| CAS Number | 5129-58-8 | [1][2][4][5][7] |

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound typically involve techniques such as mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., ethanol or chloroform).

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron Ionization (EI) is a common method for such compounds.

-

Mass Analysis: The ionized molecules (and their fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Interpretation: The molecular ion peak in the resulting mass spectrum corresponds to the molecular weight of the compound. For this compound, this peak would be observed at approximately m/z 242.4.

Elemental Analysis for Molecular Formula Determination:

-

Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (carbon dioxide, water, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

Quantification: The amount of each element is determined by the mass increase of the absorbent traps or by a detector.

-

Calculation: The percentage composition of each element (carbon, hydrogen, oxygen) is calculated.

-

Formula Derivation: The empirical formula is determined from the percentage composition, and the molecular formula is then deduced by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its resulting molecular weight.

References

Methyl 12-methyltridecanoate Standards: A Technical Guide to Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and stability of Methyl 12-methyltridecanoate (CAS 5129-58-8), a branched-chain fatty acid methyl ester crucial as a standard in various analytical applications, including microbial identification and lipidomic research. This document outlines the methodologies for assessing the purity and stability of this compound, presenting key data and experimental protocols to ensure its reliable use in a laboratory setting.

Purity of this compound Standards

The purity of a chemical standard is paramount for accurate quantification and identification in analytical methods. This compound, also known as methyl isomyristate, is typically synthesized and purified to high standards.[1][2] Commercial suppliers generally offer this compound with a purity of 97% or greater.[1]

Quantitative Purity Data

The purity of this compound standards is predominantly determined by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). The table below summarizes the typical purity specifications available from commercial suppliers.

| Supplier Category | Purity Specification | Analytical Method |

| Research Grade | >97% | Gas Chromatography (GC) |

| High Purity | ≥98% | Gas Chromatography (GC) |

| Analytical Standard | ≥99.0% | Gas Chromatography (GC) |

Table 1: Summary of Commercially Available this compound Purity.

Potential impurities in this compound standards may include isomers, shorter or longer chain fatty acid methyl esters, and residual reactants from synthesis.

Experimental Protocol: Purity Determination by GC-MS

This protocol describes a general method for the determination of the purity of a neat standard of this compound.

Objective: To determine the purity of a this compound standard and identify any potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound standard

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

Autosampler vials with inserts

-

Microsyringe

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound standard in the chosen solvent at a concentration of approximately 1 mg/mL.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 250°C at 10°C/min

-

Hold at 250°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC).

-

Calculate the area percent of the main peak corresponding to this compound.

-

Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

-

Expected Outcome: A chromatogram with a major peak for this compound and the purity expressed as the relative area percentage of this peak.

Caption: Workflow for Purity Analysis of this compound by GC-MS.

Stability of this compound Standards

This compound is a saturated fatty acid methyl ester, a class of compounds known for their high stability compared to their unsaturated counterparts, which are susceptible to oxidation.[3] The primary degradation pathway for saturated esters under typical storage conditions is hydrolysis, which is generally a slow process in the absence of strong acids, bases, or high temperatures.

Long-Term Stability Data

Proper storage is critical to maintaining the integrity of the standard over time. Commercial suppliers often recommend storing this compound at low temperatures. One supplier indicates a stability of at least two years when stored at -20°C.[2]

| Storage Condition | Duration | Purity Change | Recommendation |

| -20°C in a sealed container | ≥ 2 years | Minimal | Recommended for long-term storage |

| 2-8°C, protected from light | Up to 6 months | Negligible | Suitable for short-term storage |

| Room Temperature (20-25°C) | Weeks | Potential for slow degradation | Not recommended for storage |

Table 2: Recommended Storage Conditions and Expected Stability of this compound.

Experimental Protocol: Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of a this compound standard.

Objective: To assess the stability of this compound under defined storage conditions over an extended period.

Materials:

-

A single, well-characterized batch of this compound standard.

-

Amber glass vials with Teflon-lined caps.

-

Calibrated stability chambers or refrigerators/freezers.

Procedure:

-

Initial Analysis (Time 0):

-

Perform a comprehensive analysis of the standard to establish its initial purity and impurity profile using the GC-MS protocol described in section 1.2.

-

This serves as the baseline for all future comparisons.

-

-

Sample Storage:

-

Aliquot the standard into multiple amber glass vials, ensuring a tight seal.

-

Place the vials in stability chambers set to the desired storage conditions (e.g., -20°C, 5°C, and 25°C/60% RH).

-

-

Time-Point Testing:

-

At specified time points (e.g., 3, 6, 12, 18, and 24 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample using the same validated GC-MS method used for the initial analysis.

-

-

Data Evaluation:

-

Compare the purity and impurity profile at each time point to the initial data.

-

Document any significant changes in purity or the appearance of new degradation products.

-

A significant change is often defined as a >2% decrease in the purity of the main component.

-

Caption: Potential Hydrolytic Degradation Pathway of this compound.

By adhering to the protocols and recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their analytical results when using this compound as a standard.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of Methyl 12-methyltridecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltridecanoate is a branched-chain fatty acid methyl ester (FAME) that may be of interest in various fields, including microbiology, biofuel development, and as a potential biomarker. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like FAMEs. This document provides detailed application notes and protocols for the analysis of this compound using gas chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).

I. Analyte Information

-

Compound Name: this compound

-

Synonyms: Methyl isomyristate, 12-Methyltridecanoic acid methyl ester

-

Molecular Formula: C₁₅H₃₀O₂[1]

-

Molecular Weight: 242.40 g/mol [1]

-

CAS Number: 5129-58-8[1]

II. Gas Chromatography Methodologies

The following are recommended starting protocols for the analysis of this compound. Method parameters may require optimization based on the specific instrument and analytical goals.

A. Protocol 1: GC-FID Analysis on a High-Polarity Column

This protocol is suitable for the separation of a complex mixture of fatty acid methyl esters, including branched-chain isomers.

Instrumentation and Consumables:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: Supelco® Omegawax column (30 m x 0.53 mm ID, 0.5 µm film thickness) or equivalent high-polarity column (e.g., DB-Wax, FAMEWAX).[2]

-

Injector: Split/Splitless inlet.

-

Vials: 2 mL amber glass vials with PTFE-lined caps.

-

Solvent: n-Heptane (GC grade).[2]

Experimental Protocol:

-

Sample Preparation:

-

If the analyte is in a lipid matrix, it must first be converted to its fatty acid methyl ester form. A common method is transesterification using methanolic HCl or a base-catalyzed approach with methanolic potassium hydroxide.[2][4][5]

-

For a standard solution, accurately weigh and dissolve this compound in n-heptane to the desired concentration (e.g., 100 µg/mL).

-

-

GC-FID Instrument Parameters:

-

Inject 1 µL of the prepared sample into the GC.[2]

-

A representative chromatogram of a FAMEs mix on a similar column can be used as a reference for expected peak shapes and separation.

-

| Parameter | Value |

| Inlet Temperature | 250 °C[3] |

| Injection Volume | 1 µL[2][3] |

| Split Ratio | 50:1[3] |

| Carrier Gas | Helium |

| Head Pressure | 230 kPa (constant pressure, resulting in ~33 cm/s at 50 °C)[3] |

| Oven Program | Initial: 50 °C, hold for 1 min |

| Ramp 1: 25 °C/min to 175 °C | |

| Ramp 2: 4 °C/min to 230 °C, hold for 5 min[3] | |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C[3] |

| Hydrogen Flow | 40 mL/min[3] |

| Air Flow | 450 mL/min[3] |

| Makeup Gas (Helium) | 30 mL/min[3] |

B. Protocol 2: GC-MS Analysis for Identification and Confirmation

This protocol is ideal for the qualitative identification of this compound and its confirmation based on its mass spectrum.

Instrumentation and Consumables:

-

Gas Chromatograph-Mass Spectrometer: Agilent 7890A GC with 5975C MSD or equivalent.

-

Column: SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column.[2]

-

Carrier Gas: Helium.

-

Injector: Split/Splitless inlet.

-

Vials: 2 mL amber glass vials with PTFE-lined caps.

-

Solvent: n-Heptane (GC grade).

Experimental Protocol:

-

Sample Preparation: Prepare the sample as described in Protocol 1.

-

GC-MS Instrument Parameters:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

| Parameter | Value |

| Inlet Temperature | 220 °C[2] |

| Injection Volume | 1 µL |

| Split Ratio | 10:1[2] |

| Carrier Gas | Helium |

| Oven Program | Initial: 70 °C, hold for 2 min |

| Ramp: 5 °C/min to 240 °C, hold for 5 min[2] | |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-550[2] |

| Solvent Delay | 3.5 min[2] |

III. Data Presentation

A. Quantitative Data

The following table summarizes key quantitative data for the GC analysis of this compound.

| Parameter | Value | Column Type | Reference |

| Kovats Retention Index | 1671.6, 1672.8, 1678 | Standard non-polar | [1] |

| Kovats Retention Index | 1682.7, 1689 | Semi-standard non-polar | [1] |

B. Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by the following major fragment ions.

| m/z | Relative Abundance |

| 74 | 99.99 |

| 55 | 26.20 |

| 75 | 16.60 |

| 143 | 15.80 |

| 69 | 13.10 |

| Data obtained from MassBank of North America (MoNA)[1] |

IV. Mandatory Visualizations

Caption: Experimental workflow for the GC analysis of this compound.

Caption: Logical workflow for data analysis in GC of this compound.

References

Application Note: High-Resolution GC-MS Method for the Analysis of Branched-Chain Fatty Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches on the acyl chain. Predominantly found in bacteria, particularly Gram-positive species, they also play significant roles in various biological systems, including influencing membrane fluidity and participating in cellular signaling. The accurate identification and quantification of BCFAs are crucial for understanding bacterial physiology, biomarker discovery, and investigating their role in metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to their structural similarity, the separation and identification of BCFA isomers can be challenging. This application note provides a detailed protocol for the derivatization of BCFAs to their corresponding fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS, enabling robust and reliable quantification.

Experimental Protocols

This section details the complete workflow for the analysis of BCFAs from bacterial cell pellets, including lipid extraction, saponification, derivatization to FAMEs, and GC-MS analysis.

Materials and Reagents

-

Bacterial cell pellet

-

Methanol

-

Chloroform

-

Hexane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Boron trifluoride-methanol (BF3-methanol) solution (14%)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Water bath or heating block

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation: Lipid Extraction and Saponification

-

Cell Lysis and Lipid Extraction:

-

To a glass centrifuge tube containing the bacterial cell pellet, add 1 mL of a 1:1 (v/v) mixture of methanol:chloroform.

-

Vortex vigorously for 2 minutes to lyse the cells and extract the lipids.

-

Centrifuge at 3000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant containing the lipid extract to a new clean glass tube.

-

-

Saponification:

-

Add 1 mL of 0.5 M methanolic NaOH to the lipid extract.

-

Securely cap the tube and vortex briefly.

-

Heat the mixture in a water bath at 80°C for 30 minutes to saponify the lipids, converting them to their sodium salts.

-

Allow the tube to cool to room temperature.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acid salts to their more volatile methyl esters is essential for GC analysis.

-

Methylation:

-

Extraction of FAMEs:

-

After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane to the tube.

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1500 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis

The prepared FAMEs are now ready for analysis by GC-MS.

-

Instrumentation:

-

A gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar cyanopropyl column or a BPX70 column) coupled to a mass spectrometer is used.[3]

-

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 170°C at 50°C/min, hold for 6 minutes.

-

Ramp to 200°C at 2.5°C/min, hold for 3 minutes.

-

Ramp to 222°C at 10°C/min, hold for 8.7 minutes.

-

Ramp to 255°C at 50°C/min, hold for 1 minute.[3]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be employed.[4]

-

-

Data Presentation

The identification of branched-chain FAMEs is based on their retention times and characteristic mass spectra. The elution order on many standard GC columns is typically iso, then anteiso, followed by the straight-chain (normal) isomer.[3]

Table 1: Retention and Mass Spectral Data for Common Branched-Chain Fatty Acid Methyl Esters

| Fatty Acid Methyl Ester | Common Abbreviation | Expected Retention Time Range (min) | Key Mass Spectral Fragments (m/z) |

| Methyl 12-methyltetradecanoate | iso-C15:0 | 10 - 12 | 74, 87, 101, 143, 227 ([M-43]+) |

| Methyl 13-methyltetradecanoate | anteiso-C15:0 | 10.5 - 12.5 | 74, 87, 101, 213 ([M-57]+), 241 ([M-29]+) |

| Methyl 14-methylpentadecanoate | iso-C16:0 | 12 - 14 | 74, 87, 101, 143, 241 ([M-43]+) |

| Methyl 14-methylhexadecanoate | iso-C17:0 | 14 - 16 | 74, 87, 101, 143, 255 ([M-43]+) |

| Methyl 15-methylhexadecanoate | anteiso-C17:0 | 14.5 - 16.5 | 74, 87, 101, 241 ([M-57]+), 269 ([M-29]+) |

Note: Retention times are approximate and will vary depending on the specific GC column and analytical conditions. The [M-43]+ fragment is characteristic of iso-branched FAMEs, corresponding to the loss of the terminal isopropyl group. Anteiso-branched FAMEs show characteristic losses of ethyl ([M-29]+) and butyl ([M-57]+) groups.[3]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of BCFAs.

Biosynthesis of Branched-Chain Fatty Acids

Caption: Biosynthetic pathway of branched-chain fatty acids.

Conclusion

This application note provides a comprehensive and detailed method for the reliable identification and quantification of branched-chain fatty acid methyl esters using GC-MS. The described protocols for lipid extraction, saponification, and FAME derivatization are robust and suitable for the analysis of BCFAs from bacterial sources. The provided GC-MS parameters and data on characteristic mass spectral fragments will aid researchers in the accurate identification of various BCFA isomers. This methodology is a valuable tool for scientists in microbiology, metabolic research, and drug development who are investigating the roles of branched-chain fatty acids in biological systems.

References

- 1. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Fatty Acids for Gas Chromatography (GC) Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of fatty acids (FAs) prior to analysis by gas chromatography (GC). Derivatization is a critical step to increase the volatility and thermal stability of FAs, thereby improving their chromatographic separation and detection.[1][2][3] This guide covers the most common and effective methods, including esterification to form fatty acid methyl esters (FAMEs) and silylation.

Introduction to Fatty Acid Derivatization

Free fatty acids are often difficult to analyze directly by GC due to their high polarity, which can lead to peak tailing and adsorption issues within the GC system.[4] Derivatization converts the polar carboxyl group into a less polar ester or silyl ester, making the analytes more amenable to GC analysis. The most common approach is the conversion of fatty acids into their corresponding methyl esters (FAMEs).[5] This can be achieved through several methods, including acid-catalyzed and base-catalyzed esterification or transesterification.[6][7] Silylation is another effective technique, particularly for the analysis of free fatty acids.[4] The choice of derivatization method depends on the nature of the sample, the fatty acids of interest, and the available laboratory resources.

Common Derivatization Methods: A Comparative Overview

Several reagents and conditions can be employed for the derivatization of fatty acids. The selection of an appropriate method is crucial for achieving accurate and reproducible results. Below is a summary of common derivatization methods with their respective reaction conditions and reported yields.

| Derivatization Method | Reagent | Typical Reaction Conditions | Reported Yield | Key Considerations |

| Acid-Catalyzed Esterification/Transesterification | Boron Trifluoride (BF3) in Methanol (12-14%) | Reflux for 2 minutes or heat at 50-60°C for 1 hour.[4][8] | High, quantitative esterification.[8] | Can cause cis-trans isomerization of double bonds in conjugated fatty acids and may react with antioxidants like BHT.[9] Moisture sensitive.[4] |

| Methanolic HCl (e.g., 5% anhydrous HCl in methanol) | Reflux for ~2 hours or hold at 50°C overnight. For free fatty acids alone, 30 minutes at 50°C is sufficient.[8] | >96% for various lipid classes.[6] | A convenient method can be prepared using commercial concentrated HCl.[6] | |

| Methanolic Sulfuric Acid (e.g., 10%) | Heating until reflux temperature is reached.[8] | Variable, can be high. | Strong oxidizing agent; not recommended for polyunsaturated fatty acids.[8] | |

| Base-Catalyzed Transesterification | Methanolic Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Room temperature for a few minutes for glycerolipids.[6] | Rapid and complete for glycerolipids.[6] | Does not esterify free fatty acids. |

| Sodium Methoxide (CH3ONa) in Methanol | Room temperature for as short as 10 seconds for triacylglycerols.[10] | Average yield of 99.3% for the conversion of trioleoylglycerol to methyl oleate.[7] | Very rapid reaction. | |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Heat at 60°C for 60 minutes.[4] | High yields.[9] | Reacts with any active hydrogen, including hydroxyl and amino groups.[4] Moisture sensitive.[4] |

Experimental Protocols

Protocol 1: Esterification of Fatty Acids using Boron Trifluoride-Methanol

This protocol is suitable for the esterification of both free fatty acids and fatty acids within complex lipids (transesterification).

Materials:

-

Sample containing fatty acids (1-25 mg)

-

Boron trifluoride-methanol solution (12-14% w/w)

-